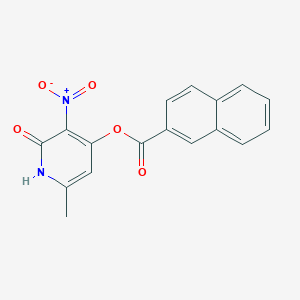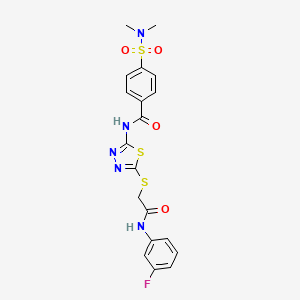![molecular formula C17H12ClF3N4O B2889452 N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-38-3](/img/structure/B2889452.png)
N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains several functional groups, including a chlorophenyl group, a trifluoromethylphenyl group, and a 1,2,4-triazole group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving the corresponding functional groups .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as NMR, FT-IR, and UV spectroscopy .科学的研究の応用
Antimicrobial Agent Development
The trifluoromethyl group in the compound has been associated with antimicrobial properties. Research has indicated that derivatives of triazole, such as the one , can be effective against a range of bacterial and fungal strains. This makes the compound a valuable starting point for the synthesis of new antimicrobial agents that could potentially address the growing issue of antimicrobial resistance .
Drug Synthesis and Design
The compound’s structure allows for its use in the synthesis of various drugs. Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the biological activity and metabolic stability of pharmaceuticals. This compound could be used to create more potent drug molecules with enhanced efficacy .
Pharmacological Activity Enhancement
Fluorine atoms in pharmaceuticals can greatly influence their pharmacokinetic and pharmacodynamic profiles. The presence of the trifluoromethyl group in this compound can be leveraged to enhance the pharmacological activity of drugs, making them more effective at lower doses .
Organic Synthesis
In organic chemistry, the compound can serve as a building block for the synthesis of a wide variety of organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for creating complex molecular structures needed in scientific research .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies, which are crucial in drug discovery. By understanding how the compound interacts with various biological targets, researchers can design drugs with a high affinity for specific proteins or enzymes, leading to the development of targeted therapies .
Fluorine Chemistry Research
As a fluorine-containing compound, it contributes to the field of organofluorine chemistry. The study of such compounds is essential for discovering new reactions and mechanisms that can be applied in the development of materials, agrochemicals, and pharmaceuticals .
作用機序
Mode of Action
It is known that molecules with a -cf3 group, like this compound, can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Given the presence of the -cf3 group, it is possible that this compound may interact with pathways involving enzymes that are sensitive to this functional group .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The presence of the -cf3 group suggests that this compound may have the potential to modulate the activity of certain enzymes, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The trifluoromethyl group in this compound is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Safety and Hazards
特性
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-22-15(16(26)23-13-7-5-12(18)6-8-13)24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBUXWPPKAOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

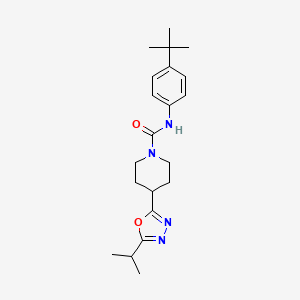

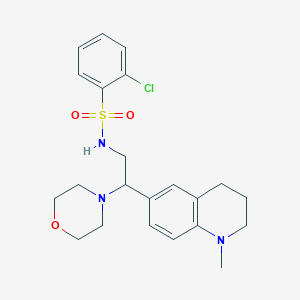


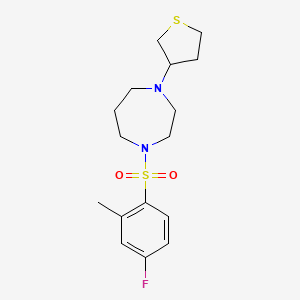

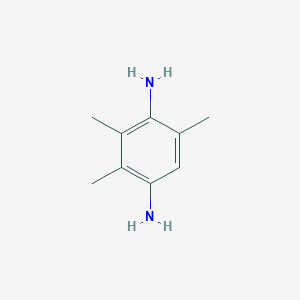
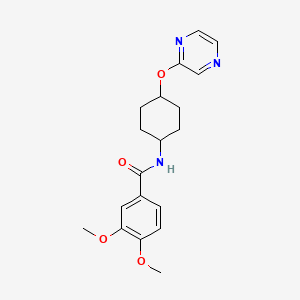
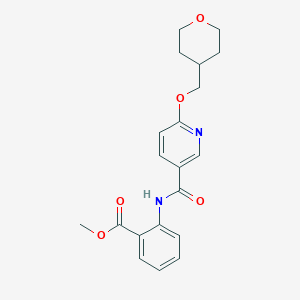
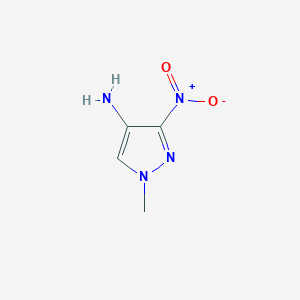
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)
